B1575313 Receptor-type tyrosine-protein kinase FLT3 (591-600)

Receptor-type tyrosine-protein kinase FLT3 (591-600)

Cat. No. B1575313
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Receptor-type tyrosine-protein kinase FLT3

Scientific Research Applications

FLT3 Mutations in Acute Myeloid Leukemia

FLT3, a type III receptor tyrosine kinase, plays a significant role in hematopoietic cell survival, proliferation, and differentiation. Its mutations, particularly FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain mutations), are notable in acute myeloid leukemia (AML). These mutations activate multiple intracellular signaling pathways, mainly STAT5, MAPK, and AKT, leading to cell proliferation and anti-apoptosis. FLT3 mutations are a poor prognostic factor in AML patients, necessitating the development of FLT3 kinase inhibitors for improved prognosis (Kiyoi, Kawashima, & Ishikawa, 2019).

FLT3-ITD and FLT3-D835Y Mutations

FLT3-ITD and FLT3-D835Y mutations in AML are associated with high relapse rates and short survival. Tyrosine kinase inhibitors (TKIs) have been developed for targeting these mutations. Though effective, resistance to FLT3 inhibitors often emerges, leading to efforts in exploring diverse combination therapies to enhance efficacy and prevent resistance development (Larrosa-Garcia & Baer, 2017).

FLT3 Signaling in Hematopoiesis

FLT3 signaling is crucial for hematopoietic progenitor cell survival and differentiation. Its activation induces autophosphorylation and initiates signal transduction cascades. Deregulated FLT3 activity is implicated in diseases like AML and autoimmune conditions like rheumatoid arthritis. FLT3 inhibitors are in clinical trials, but challenges remain due to resistance and limited patient response (Kazi & Rönnstrand, 2019).

FLT3 in Cardioprotection

FLT3 activation plays a role in post-myocardial infarction remodeling. It exhibits a cytoprotective effect on cardiomyocytes, suggesting a therapeutic potential in ischemic cardiac injury. This finding is vital in understanding cardiotoxic effects of FLT3-targeting anticancer therapy (Pfister et al., 2014).

properties

sequence

YVDFREYEYY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Receptor-type tyrosine-protein kinase FLT3 (591-600)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.